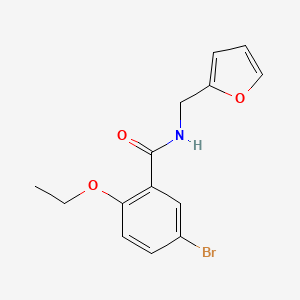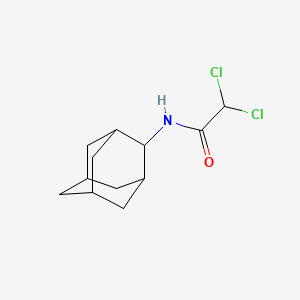
N-2-adamantyl-2,2-dichloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-2,2-dichloroacetamide, also known as ADAA, is a chemical compound that has been widely studied for its potential therapeutic applications. ADAA belongs to the class of adamantane derivatives, which have been shown to possess a range of biological activities, including antiviral, antitumor, and antiparasitic properties.
Mécanisme D'action
The mechanism of action of N-2-adamantyl-2,2-dichloroacetamide is not fully understood. However, it has been proposed that N-2-adamantyl-2,2-dichloroacetamide exerts its antiviral activity by inhibiting the viral RNA polymerase, which is essential for viral replication. N-2-adamantyl-2,2-dichloroacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by N-2-adamantyl-2,2-dichloroacetamide leads to the accumulation of acetylated histones, which in turn results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-2-adamantyl-2,2-dichloroacetamide has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. N-2-adamantyl-2,2-dichloroacetamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. In addition, N-2-adamantyl-2,2-dichloroacetamide has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl-2,2-dichloroacetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. N-2-adamantyl-2,2-dichloroacetamide has also been shown to possess a range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to the use of N-2-adamantyl-2,2-dichloroacetamide in laboratory experiments. For example, N-2-adamantyl-2,2-dichloroacetamide has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of N-2-adamantyl-2,2-dichloroacetamide is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-2-adamantyl-2,2-dichloroacetamide. One area of research is the development of N-2-adamantyl-2,2-dichloroacetamide derivatives with improved biological activity and reduced toxicity. Another area of research is the elucidation of the mechanism of action of N-2-adamantyl-2,2-dichloroacetamide, which may lead to the development of more specific and effective therapeutic agents. In addition, N-2-adamantyl-2,2-dichloroacetamide may be used in combination with other drugs or therapies to enhance their efficacy. Finally, further studies are needed to determine the safety and efficacy of N-2-adamantyl-2,2-dichloroacetamide in animal models and humans, which may pave the way for its use as a therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-2,2-dichloroacetamide involves the reaction of 2,2-dichloroacetyl chloride with 2-aminoadamantane in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of N-2-adamantyl-2,2-dichloroacetamide as a white crystalline solid. The purity of N-2-adamantyl-2,2-dichloroacetamide can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-2-adamantyl-2,2-dichloroacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antiviral activity against a range of viruses, including influenza A virus, respiratory syncytial virus, and human parainfluenza virus. N-2-adamantyl-2,2-dichloroacetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, N-2-adamantyl-2,2-dichloroacetamide has been shown to possess antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.
Propriétés
IUPAC Name |
N-(2-adamantyl)-2,2-dichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c13-11(14)12(16)15-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJMBGYFWRBKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6637270 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)


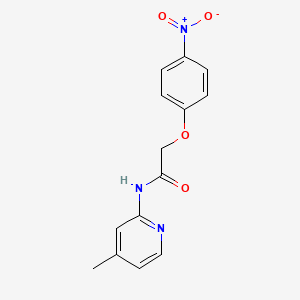
![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
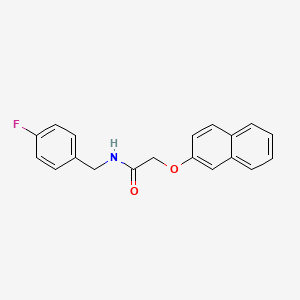
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)

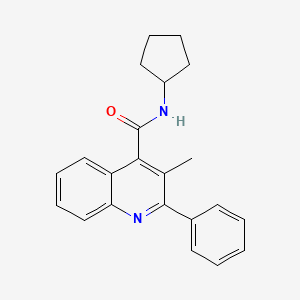
![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)
